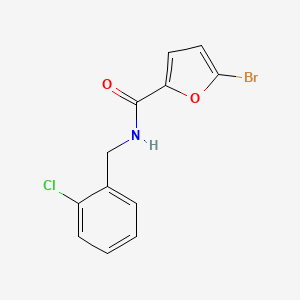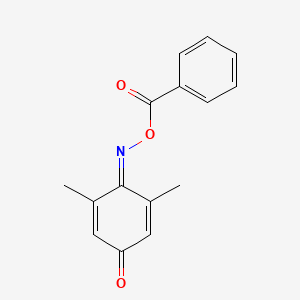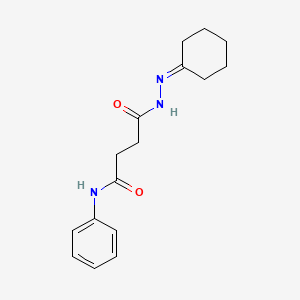![molecular formula C14H15NO2S B5694780 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5694780.png)
3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid, also known as ATPA, is a chemical compound that belongs to the class of pyrrole-containing amino acids. It was first synthesized in 1990 and has since been extensively studied for its potential applications in various scientific fields.
Mécanisme D'action
3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid acts as a selective agonist for the AMPA subtype of glutamate receptors, which are ionotropic receptors that mediate fast synaptic transmission in the central nervous system. 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid binds to the ligand-binding domain of AMPA receptors and induces a conformational change that leads to the opening of the ion channel and the influx of cations, including sodium and calcium ions. This results in the depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential.
Biochemical and Physiological Effects:
3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been shown to have various biochemical and physiological effects, including the enhancement of synaptic transmission, the induction of long-term potentiation, and the modulation of neuronal excitability. 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has also been shown to have neuroprotective effects, as it can prevent glutamate-induced excitotoxicity and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has several advantages for lab experiments, including its high affinity and selectivity for AMPA receptors, which allows for the specific activation of these receptors without affecting other glutamate receptor subtypes. 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid also has a long half-life, which allows for prolonged activation of AMPA receptors.
However, 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment and techniques to handle and administer the compound.
Orientations Futures
There are several future directions for further research on 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid, including the development of novel analogs with improved pharmacological properties and reduced toxicity. Further studies are also needed to investigate the potential therapeutic applications of 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. Additionally, the role of AMPA receptors in various physiological processes, including learning and memory, needs to be further elucidated.
Méthodes De Synthèse
3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid can be synthesized using a multi-step process that involves the reaction of 2-thiophenecarboxaldehyde with allylamine to form the intermediate compound 1-allyl-5-(2-thienyl)-1H-pyrrole-2-carbaldehyde. This intermediate is then reacted with L-proline to produce 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid. The synthesis method of 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid is used as a selective agonist for the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity, learning, and memory. 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has also been studied for its potential applications in the treatment of various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.
In pharmacology, 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid is used as a tool compound to study the pharmacological properties of AMPA receptors and their role in various physiological processes. 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has also been studied for its potential applications in drug discovery, as it has been shown to have high affinity and selectivity for AMPA receptors.
In medicinal chemistry, 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid is used as a lead compound for the development of novel drugs that target AMPA receptors. Various modifications have been made to the structure of 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid to improve its pharmacological properties and reduce its side effects.
Propriétés
IUPAC Name |
3-(1-prop-2-enyl-5-thiophen-2-ylpyrrol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-9-15-11(6-8-14(16)17)5-7-12(15)13-4-3-10-18-13/h2-5,7,10H,1,6,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUZNLCLHVUOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CC=C1C2=CC=CS2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(prop-2-en-1-yl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)




![N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5694747.png)

![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)

![N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide](/img/structure/B5694772.png)
![N-[3-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5694775.png)


![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine](/img/structure/B5694804.png)